Emerimicin
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Overview
Description
Emerimicins are a class of peptaibol antibiotics produced by various species of filamentous fungi, such as Emericellopsis microspora and Acremonium sp . These compounds are characterized by their unique structure, which includes several residues of alpha-aminoisobutyric acid, a non-standard amino acid that imparts an alpha-helix structure to the molecule .
Preparation Methods
Emerimicins are typically produced through fermentation processes involving specific fungal strains. For instance, Emericellopsis microspora produces emerimicins II, III, and IV when grown in a medium supplemented with trans-4-n-propyl-L-proline . The fermentation process involves cultivating the fungal strain in a complex medium containing glucose monohydrate and Bacto peptone . The emerimicins are then isolated and purified using techniques such as thin-layer chromatography and silica gel chromatography .
Chemical Reactions Analysis
Emerimicins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions used in peptide chemistry. For example, emerimicins can be oxidized using reagents like hydrogen peroxide or reduced using sodium borohydride . Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions . The major products formed from these reactions include modified peptaibol structures with altered biological activities .
Scientific Research Applications
Emerimicins have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, emerimicins are used as model compounds to study peptide synthesis and structure-activity relationships . In biology, they serve as tools to investigate the mechanisms of antimicrobial resistance and the role of peptaibols in fungal ecology . In medicine, emerimicins are explored for their potential as novel antibiotics to combat drug-resistant bacterial infections . Additionally, they have applications in the pharmaceutical industry as lead compounds for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of emerimicins involves their ability to form ion channels in cell membranes, leading to increased membrane permeability and cell death . The alpha-aminoisobutyric acid residues in emerimicins contribute to their helical structure, which is essential for their interaction with cell membranes . Emerimicins target bacterial cell membranes, disrupting their integrity and causing leakage of cellular contents . This mechanism is similar to that of other antimicrobial peptides, making emerimicins effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Emerimicins are similar to other peptaibol antibiotics such as antiamoebin and stilbellin . emerimicins are unique in their specific amino acid composition and structural features . For example, emerimicins contain higher proportions of alpha-aminoisobutyric acid compared to other peptaibols, which enhances their helical structure and bioactivity . Additionally, emerimicins exhibit distinct chromatographic behavior and antimicrobial spectra, differentiating them from other peptaibols .
Similar compounds to emerimicins include:
- Antiamoebin
- Stilbellin
- Trichotoxin
- Alamethicin
Emerimicins stand out due to their unique structural features and potent antimicrobial properties, making them valuable compounds for scientific research and potential therapeutic applications .
Properties
CAS No. |
71812-28-7 |
---|---|
Molecular Formula |
C162H249N35O41 |
Molecular Weight |
3342.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[(1-hydroxy-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide;(2S)-2-[[(2S,4R)-1-[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C87H133N19O22.C75H116N16O19/c1-17-46(5)67(97-66(114)41-91-70(115)57(30-32-64(88)112)95-77(122)68(47(6)18-2)98-71(116)60(92-49(8)109)37-51-40-90-56-28-23-22-27-55(51)56)78(123)99-69(48(7)108)79(124)103-84(9,10)80(125)96-59(35-45(3)4)73(118)101-87(15,16)82(127)105-42-53(110)38-62(105)75(120)94-58(31-33-65(89)113)72(117)100-86(13,14)83(128)106-43-54(111)39-63(106)76(121)102-85(11,12)81(126)104-34-24-29-61(104)74(119)93-52(44-107)36-50-25-20-19-21-26-50;1-18-75(17,69(110)91-39-47(94)34-52(91)61(102)77-36-55(97)80-46(40-92)32-44-25-21-19-22-26-44)86-58(99)49(29-30-54(76)96)82-62(103)53-35-48(95)38-90(53)68(109)74(15,16)89-66(107)72(11,12)84-59(100)50(31-41(2)3)81-56(98)37-78-63(104)57(42(4)5)83-64(105)70(7,8)87-67(108)73(13,14)88-65(106)71(9,10)85-60(101)51(79-43(6)93)33-45-27-23-20-24-28-45/h19-23,25-28,40,45-48,52-54,57-63,67-69,90,107-108,110-111H,17-18,24,29-39,41-44H2,1-16H3,(H2,88,112)(H2,89,113)(H,91,115)(H,92,109)(H,93,119)(H,94,120)(H,95,122)(H,96,125)(H,97,114)(H,98,116)(H,99,123)(H,100,117)(H,101,118)(H,102,121)(H,103,124);19-28,41-42,46-53,57,92,94-95H,18,29-40H2,1-17H3,(H2,76,96)(H,77,102)(H,78,104)(H,79,93)(H,80,97)(H,81,98)(H,82,103)(H,83,105)(H,84,100)(H,85,101)(H,86,99)(H,87,108)(H,88,106)(H,89,107)/t46-,47-,48+,52?,53+,54+,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-;46?,47-,48-,49+,50+,51+,52+,53+,57+,75+/m01/s1 |
InChI Key |
ULYMTCOVLNBXIE-HEXJONDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C.CC[C@@](C)(C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C.CCC(C)(C(=O)N1CC(CC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |
Origin of Product |
United States |
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